1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methoxybenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-4-2-3-11(9-12)13(16)15-7-5-10(6-8-15)14(17)18/h2-4,9-10H,5-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZLEXNQVSXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353825 | |
| Record name | 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353465-22-2 | |
| Record name | 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of coupling reagents such as HATU in amide bond formation provides a mild and efficient route with good yields, minimizing side reactions.
- Hydrolysis steps under mild basic conditions effectively convert esters or protected intermediates to the free acid form without degrading sensitive functional groups.
- Deprotection using boron tribromide is effective for demethylation or removal of acetyl groups but requires careful temperature control to avoid decomposition.
- The choice of solvent and base is critical for reaction efficiency and selectivity; polar aprotic solvents and mild bases are preferred.
- Continuous flow synthesis offers advantages in industrial-scale production by improving reaction control, safety, and environmental impact.
Chemical Reactions Analysis
1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, highlighting substituent variations and their implications:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position : The position of the methoxy group significantly impacts biological activity. For example, compound 6 (4-methoxyphenylpiperazine) exhibited a higher synthetic yield (64%) than compound 5 (3-methoxyphenylpiperazine, 39%), suggesting steric or electronic advantages in the para position .
- Electron-Withdrawing vs.
Stability Considerations:
- Carboxylic Acid Reactivity : The carboxylic acid group enables derivatization into amides or esters, as seen in and , but may require protection during synthesis to avoid side reactions .
Biological Activity
1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxybenzoyl group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity, including antimicrobial, antifungal, and anticancer properties.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against a range of pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent.
- Antifungal Properties : Preliminary studies indicate that this compound may inhibit fungal growth, making it a candidate for further exploration in antifungal therapies.
- Anticancer Potential : Research has indicated that certain derivatives of piperidine compounds can induce apoptosis in cancer cells. Specifically, this compound has shown cytotoxic effects in various cancer cell lines, suggesting its potential use in cancer treatment .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes crucial for bacterial cell wall synthesis, contributing to its antimicrobial effects .
- Receptor Binding : It can bind to various receptors in the central nervous system, potentially affecting neurotransmitter systems and offering therapeutic avenues for neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of caspases, which are critical mediators of programmed cell death .
Q & A
Q. What are the standard synthetic routes for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid?
Methodological Answer: A common approach involves coupling 3-methoxybenzoic acid derivatives with piperidine-4-carboxylic acid intermediates. For example, the use of carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an activator facilitates amide bond formation between the benzoyl and piperidine moieties. After coupling, hydrolysis of ester intermediates (e.g., ethyl or tert-butyl esters) under basic conditions (e.g., NaOH in EtOH/H₂O) yields the carboxylic acid functionality . Key steps include:
- Coupling Reaction: Dissolve 3-methoxybenzoyl chloride and piperidine-4-carboxylic acid ester in anhydrous acetonitrile with EDCI/HOBt. Stir at room temperature for 12–24 hours.
- Hydrolysis: Treat the ester intermediate with aqueous NaOH, followed by acidification (HCl) to precipitate the carboxylic acid.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR (DMSO-d₆ or CDCl₃) to confirm the methoxybenzoyl and piperidine ring substituents. Key signals include the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O) at ~1680–1730 cm⁻¹ for the benzoyl and carboxylic acid groups .
- X-ray Crystallography: For unambiguous structural confirmation, crystallize the compound and solve the structure using SHELX programs (e.g., SHELXL for refinement). This method resolves bond angles, torsional strains, and stereochemistry .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation: Ensure adequate airflow during synthesis to disperse volatile reagents (e.g., acetonitrile, HCl).
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Selection: Replace acetonitrile with DMF or THF to enhance solubility of intermediates.
- Catalyst Screening: Test alternative coupling agents (e.g., DCC or TBTU) to reduce side reactions.
- Temperature Control: Conduct reactions under reflux (e.g., 80°C) to accelerate coupling kinetics. Monitor progress via TLC or LC-MS.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What strategies resolve contradictions in structural data from different analytical techniques?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm assignments.
- Crystallographic Refinement: If NMR suggests multiple conformers, grow single crystals and refine the structure via SHELXL. This resolves ambiguities in stereochemistry or hydrogen bonding .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out impurities or degradation products .
Q. What methods assess the compound’s biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- Enzyme Inhibition Assays: Test activity against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods. Compare IC₅₀ values with structural analogs to identify critical substituents (e.g., methoxy vs. sulfonamide groups) .
- Molecular Docking: Use software like AutoDock Vina to model interactions between the methoxybenzoyl group and enzyme active sites. Validate predictions with mutagenesis studies.
- Pharmacokinetic Profiling: Evaluate solubility (shake-flask method), permeability (Caco-2 cell model), and metabolic stability (liver microsomes) to prioritize derivatives for in vivo studies .
Notes
- Methodological Focus: Emphasized reproducible protocols over theoretical definitions.
- Advanced Techniques: Highlighted interdisciplinary approaches (e.g., docking + mutagenesis) for SAR studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
